(E)-methyl 2-(4,6-difluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (E)-methyl 2-(4,6-difluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate features a benzo[d]thiazole core substituted with fluorine atoms at positions 4 and 5. The imino group is linked to a 3-methylisoxazole-5-carbonyl moiety, while the acetate ester at position 2 adopts an (E)-configuration. This structure combines halogenation, heterocyclic diversity, and ester functionality, which are critical in medicinal and agrochemical applications. While direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic routes involve coupling reactions (e.g., hydrazide intermediates with esterification steps) .
Properties
IUPAC Name |
methyl 2-[4,6-difluoro-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O4S/c1-7-3-10(24-19-7)14(22)18-15-20(6-12(21)23-2)13-9(17)4-8(16)5-11(13)25-15/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJGQZCHIJJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological implications compared to related compounds:
Impact of Halogenation
- Fluorine vs. Chlorine : The target compound’s 4,6-difluoro substitution likely offers improved metabolic stability and electronic effects compared to 4,6-dichloro derivatives (e.g., Compound 2j). Chlorine’s bulkiness may enhance steric interactions in binding pockets, while fluorine’s small size and high electronegativity optimize ligand-receptor interactions .
- Positional Effects : Halogen placement on the benzothiazole ring influences bioactivity. For example, dichloro substitution at both benzothiazole and benzoyl rings in Compound 2j maximizes inhibitory effects, suggesting that strategic halogen positioning in the target compound could further enhance efficacy .
Role of the Isoxazole Moiety
The 3-methylisoxazole-5-carbonyl group in the target compound distinguishes it from analogs with benzoyl (e.g., Compound 2j) or trifluoroacetyl groups .
Ester Group Variations
- Methyl vs. Ethyl/Benzyl Esters : Methyl esters (as in the target compound and Compound 2j) typically exhibit higher hydrolytic stability and bioavailability compared to ethyl or benzyl esters . For instance, benzyl esters require harsher conditions for cleavage, as seen in synthesis protocols .
Research Findings and Implications
- Fluorination may require specialized reagents (e.g., Selectfluor®) or halogen-exchange reactions.
- Biological Activity : Though direct data are absent, the structural features align with trends observed in Compound 2j, where halogenation and ester groups synergistically enhance activity. The isoxazole moiety may further modulate target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
